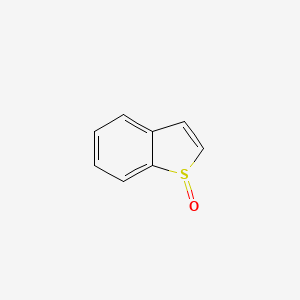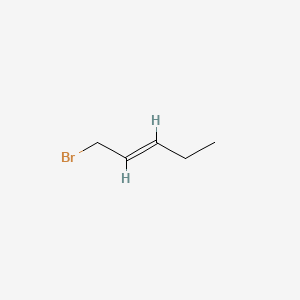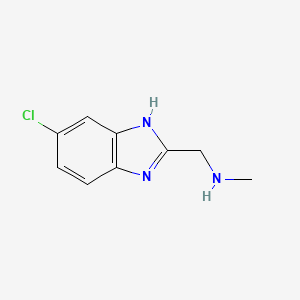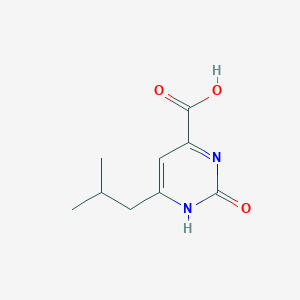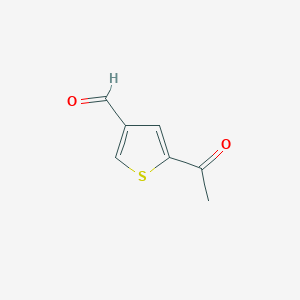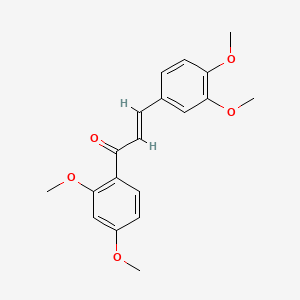
查耳酮,3,4,2',4'-四甲氧基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chalcone, 3,4,2’,4’-tetramethoxy- is a natural compound that has been widely studied in recent years due to its potential implications in various fields of research and industry. Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .
Synthesis Analysis
Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones . The chemistry of chalcones is still an attraction among the organic chemists from ancient days, due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .Molecular Structure Analysis
The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system, i.e., 1,3-diphenyl-2-propen-1-one derivative . Stereochemically, chalcone can exist both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with the carbonyl group .Chemical Reactions Analysis
Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs . They are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones .Physical And Chemical Properties Analysis
Chalcones are small, low molecular weight (in the range of 300–600 g/mol), non-chiral molecules with relatively high lipophilicity (Log P ≈ 5–7) .科学研究应用
Antimicrobial Activity
Chalcones have been recognized for their potent antimicrobial properties. The presence of the reactive α,β-unsaturated system in the chalcone’s rings has shown different potential pharmacological properties, including significant antibacterial , antifungal , antimalarial , antiprotozoal , and anti-filarial activity . The structure of chalcones can be modified by adding substituent groups to the aromatic ring, which can increase potency, reduce toxicity, and broaden pharmacological action .
Anticancer Properties
The anticancer potential of chalcones is another area of extensive research. These compounds can inhibit enzymes that are crucial for cancer cell growth and survival. Chalcones have been found to exhibit anticancer activities by interfering with various molecular pathways involved in tumor progression . This includes the inhibition of falcipain-2 , an enzyme important in the pathogenesis of malaria, which is also being explored for its relevance in cancer treatment .
Anti-inflammatory Effects
Chalcones are known to possess anti-inflammatory effects. They can modulate inflammatory pathways, thereby reducing inflammation and providing therapeutic benefits in conditions like arthritis and other inflammatory diseases . The modification of chalcone structures has been shown to enhance these anti-inflammatory properties .
Neuroprotective Applications
Research has indicated that chalcones may have neuroprotective effects. Novel fluorescent chalcone analogues have been reported for the inhibition of the formation of β-amyloid plaques, which is a therapeutic approach used to treat Alzheimer’s disease (AD) . This suggests that chalcones could play a role in the management of neurodegenerative diseases.
Antioxidant Effects
Chalcones also exhibit antioxidant properties, which are beneficial in combating oxidative stress—a condition associated with various chronic diseases . Their ability to scavenge free radicals makes them promising candidates for antioxidant therapy.
Antidiabetic Activity
The antidiabetic activity of chalcones is another promising field of study. These compounds have been shown to exert effects on glucose metabolism, which can be beneficial in the treatment of diabetes . Chalcones can act as antihypertensive and anti-obesity agents as well, which are important factors in the management of diabetes .
作用机制
Target of Action
Chalcones are among the leading bioactive flavonoids with a therapeutic potential implicated in an array of bioactivities . The chalcone, 3,4,2’,4’-tetramethoxy-, has been identified as a potential inhibitor of the Mep A efflux pump. This efflux pump plays a crucial role in antibiotic resistance, and its inhibition can enhance the efficacy of certain antibiotics.
Mode of Action
The mode of action of chalcone, 3,4,2’,4’-tetramethoxy-, is primarily through its interaction with the Mep A efflux pump. By inhibiting this pump, the chalcone enhances the efficacy of antibiotics, indicating its role in combating antibiotic resistance.
Biochemical Pathways
Chalcones and their derivatives are important intermediates of the flavonoid biosynthetic pathway . They are secondary metabolites belonging to the flavonoid family that are ubiquitous in edible and medicinal plants . They are bioprecursors of plant flavonoids .
Pharmacokinetics
Chalcones are known to be polyhydroxylated aromatic compounds abundantly found in fruits, grains, legumes, vegetables, and beverages such as tea, coffee, red wine, beer, etc . This suggests that they may have good bioavailability.
Result of Action
The result of the action of chalcone, 3,4,2’,4’-tetramethoxy-, is primarily seen in its potential to combat antibiotic resistance. By inhibiting the Mep A efflux pump, it enhances the efficacy of antibiotics. This suggests that it could have potential anti-inflammatory and neuroprotective effects.
安全和危害
属性
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLLUWABVOODQ-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100753-43-3 |
Source


|
| Record name | Chalcone, 3,4,2',4'-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





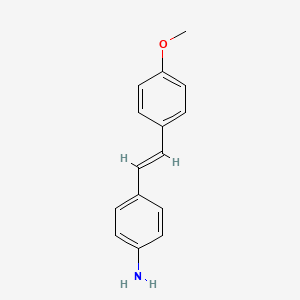

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)
